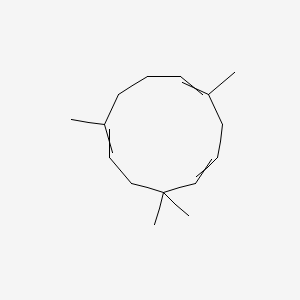

1,4,8-Cycloundecatriene, 2,6,6,9-tetramethyl-, (1E,4E,8E)-

説明

Structure

2D Structure

特性

CAS番号 |

6753-98-6 |

|---|---|

分子式 |

C15H24 |

分子量 |

204.35 g/mol |

IUPAC名 |

(1E,4E)-2,6,6,9-tetramethylcycloundeca-1,4,8-triene |

InChI |

InChI=1S/C15H24/c1-13-7-5-8-14(2)10-12-15(3,4)11-6-9-13/h6-7,10-11H,5,8-9,12H2,1-4H3/b11-6+,13-7+,14-10? |

InChIキー |

FAMPSKZZVDUYOS-UCSRMCRJSA-N |

異性体SMILES |

C/C/1=C\CC(C=CC/C(=C/CC1)/C)(C)C |

正規SMILES |

CC1=CCC(C=CCC(=CCC1)C)(C)C |

沸点 |

99.00 to 100.00 °C. @ 3.00 mm Hg |

melting_point |

< 25 °C |

他のCAS番号 |

6753-98-6 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard |

同義語 |

alpha-caryophyllene alpha-humulene humulene |

製品の起源 |

United States |

Gas Chromatography Mass Spectrometry Gc Ms

is a powerful analytical technique frequently employed for the separation, identification, and quantification of volatile and semi-volatile compounds, such as the sesquiterpene humulene. researchgate.net This method combines the separation capabilities of gas chromatography with the detection prowess of mass spectrometry, making it ideal for analyzing complex mixtures like essential oils where humulene is commonly found. researchgate.netresearchgate.net

In GC-MS analysis, the sample is first vaporized and introduced into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a long, thin capillary column. The inner surface of this column is coated with a stationary phase. The separation of compounds is based on their differential partitioning between the mobile carrier gas and the stationary phase. nist.gov Compounds with higher volatility and lower affinity for the stationary phase travel through the column more quickly, resulting in shorter retention times. nist.gov The time it takes for a compound to travel through the column is a key characteristic used for its identification. nih.gov

Upon exiting the gas chromatograph, the separated compounds enter the mass spectrometer. Here, they are bombarded with a stream of electrons, typically at 70 electron volts (eV), causing them to ionize and fragment. scirp.org This process, known as electron ionization (EI), produces a unique fragmentation pattern for each compound, which serves as a molecular fingerprint. researchgate.net The resulting positively charged fragments are then accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). researchgate.net The detector records the abundance of each fragment, generating a mass spectrum that is characteristic of the compound. nih.gov By comparing the obtained mass spectrum with reference spectra in extensive databases, such as the NIST library, the identity of the compound can be confirmed with a high degree of confidence. youtube.comyoutube.com

Detailed research findings

GC-MS has been instrumental in identifying and quantifying α-humulene in the essential oils of numerous plant species. For instance, in a study on treated Aquilaria malaccensis wood, α-humulene was identified as a major volatile compound, contributing significantly to the characteristic sweet and woody aroma of agarwood. researchgate.netnih.gov Another investigation into the essential oil of Peucedanum tauricum M.B. also identified α-humulene as a constituent. mdpi.com Similarly, research on Humulus lupulus (hops) has shown that the terpene profile, including the concentration of α-humulene, can vary between different varieties. mdpi.com

The mass spectrum of α-humulene is characterized by its molecular ion peak ([M]⁺) at an m/z of 204, corresponding to its molecular weight. nist.gov The fragmentation pattern of α-humulene under electron ionization is complex and results in several characteristic fragment ions. The most abundant fragment ions are typically observed at m/z 93, 107, 121, and 161. The fragmentation of protonated α-humulene has also been studied, revealing specific fragment ion tracers at m/z 131. copernicus.org The relative intensities of these fragments can vary depending on the specific GC-MS instrumentation and analytical conditions. researchgate.net

The retention of a compound in gas chromatography is often expressed by its Kovats retention index (RI), which normalizes retention times relative to those of n-alkanes. nist.gov This allows for better comparison of retention data between different laboratories and analytical setups. nih.gov The Kovats RI is a valuable tool for the tentative identification of compounds, especially when combined with mass spectral data. youtube.com For α-humulene, the Kovats retention index on a non-polar stationary phase, such as those commonly used for essential oil analysis, has been extensively documented. nist.gov

Below are interactive data tables summarizing the mass spectral data and Kovats retention indices for α-humulene.

Table 1: Major Fragment Ions of α-Humulene from Mass Spectrometry

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) |

| 93 | 100 |

| 107 | 65 |

| 121 | 55 |

| 161 | 50 |

| 204 (M+) | 20 |

Data sourced from the NIST WebBook, representing a typical electron ionization mass spectrum. The relative intensities can vary between different instruments. nist.govnist.gov

Table 2: Kovats Retention Indices for α-Humulene on Non-Polar Columns

| Stationary Phase | Temperature (°C) | Kovats Index (I) | Reference |

| SE-30 | 130 | 1446 | Tudor, 1997 |

| SE-30 | 150 | 1449 | Tudor, 1997 |

| Methyl Silicone | 150 | 1447 | Andersen and Falcone, 1969 |

| DB-5 | Programmed | 1454 | Adams, 2007 |

| HP-5MS | Programmed | 1453 | Radulović et al., 2007 |

This table presents a selection of published Kovats retention indices for α-humulene on various non-polar stationary phases, demonstrating the consistency of this value across different studies. nist.gov

Humulene, also known as α-humulene or α-caryophyllene, is a naturally occurring monocyclic sesquiterpene with the chemical formula C₁₅H₂₄. nih.govwikipedia.org It contains an 11-membered ring and three nonconjugated carbon-carbon double bonds. wikipedia.org Humulene was initially discovered in the essential oils of Humulus lupulus, the hop plant, from which it derives its name. wikipedia.org It is often found alongside its isomer, β-caryophyllene, in various aromatic plants. wikipedia.org

While is a widely used technique for the analysis of volatile terpenes like humulene due to their volatility and thermostability, Liquid Chromatography-Mass Spectrometry (LC-MS) also plays a role, particularly in specific applications and for analyzing humulene in complex or non-volatile matrices. creative-proteomics.comnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an analytical technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is valuable for analyzing compounds that may be less volatile or present in complex biological samples where derivatization might be required for GC analysis. creative-proteomics.com While GC-MS is considered the cornerstone for general humulene analysis creative-proteomics.com, LC-MS offers advantages in certain scenarios, such as analyzing humulene in non-volatile matrices or when simultaneous analysis with less volatile compounds, like cannabinoids, is desired. creative-proteomics.comnih.gov

Research has explored the application of LC-MS for terpene analysis, including humulene, often utilizing techniques like tandem mass spectrometry (MS/MS) for enhanced sensitivity and selectivity. nih.govthermofisher.com Atmospheric Pressure Chemical Ionization (APCI) is an ionization method that has been successfully applied in LC-MS/MS for the analysis of terpenes, including humulene, allowing for the quantification of volatile compounds by liquid chromatography without the need for derivatization. nih.govnih.gov

A study demonstrated the development and validation of an LC-APCI-MS/MS method capable of simultaneously quantifying 16 terpenes and 7 cannabinoids. nih.govnih.gov This method utilized a reversed-phase C18 column for separation and achieved detection through multiple reaction monitoring (MRM), allowing for the simultaneous quantification of co-eluting analytes using selective mass transitions. nih.govnih.gov This approach highlights the potential of LC-MS/MS for comprehensive profiling of compounds in complex plant extracts, offering a faster and simpler alternative to methods requiring derivatization or separate analyses for different compound classes. nih.gov

Another study focusing on terpene analysis in plant extracts using LC-MS/MS reported limits of detection (LODs) for oxygenated terpenes and sesquiterpenes, including alpha-humulene, ranging from 2-10 ppb. thermofisher.com This indicates the sensitivity of LC-MS/MS for detecting humulene at low concentrations. The method involved gradient liquid chromatography separation on a solid-core LC column coupled with tandem mass spectrometry detection via selected reaction monitoring (SRM). thermofisher.com

Spectroscopic and Allied Methods

Spectroscopic methods play a crucial role in the structural elucidation and identification of humulene and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide valuable information about the molecular structure and functional groups present.

NMR spectroscopy, including 1D and 2D NMR techniques, is instrumental in determining the connectivity of atoms and the spatial arrangement of protons and carbons within the humulene molecule. scispace.comnih.govacs.org For instance, ¹H NMR spectra provide information about the types of protons and their environments, while ¹³C NMR spectra reveal the different carbon atoms present. researchgate.netrsc.org Studies on humulene and its derivatives often report detailed NMR data, including chemical shifts and coupling constants, which are essential for confirming their structures. nih.govacs.orgresearchgate.netrsc.org

IR spectroscopy can identify the characteristic functional groups in humulene, such as the presence of carbon-carbon double bonds. scispace.comacs.org Absorption bands in the IR spectrum provide insights into the vibrational modes of the molecule. scispace.comacs.org

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of humulene. Electron Ionization (EI) mass spectrometry, often coupled with gas chromatography (GC-MS), produces a unique mass spectrum that acts as a molecular fingerprint for identification. creative-proteomics.comhmdb.camassbank.eu The mass-to-charge ratio (m/z) of the molecular ion and fragment ions helps in confirming the compound's identity. creative-proteomics.comhmdb.camassbank.eu Predicted and experimental mass spectra data for humulene are available in various databases, aiding in its identification during analysis. hmdb.camassbank.eunist.govfoodb.caresearchgate.net

Research findings utilizing spectroscopic methods have contributed to the identification of new humulene-type sesquiterpenoids and the elucidation of their structures. For example, studies have reported the isolation and structural determination of humulene derivatives from various plant sources using a combination of NMR, IR, and MS data. scispace.comnih.govacs.org

Nuclear Magnetic Resonance Nmr Spectroscopy

Role in Plant Defense

Humulene is a significant biogenic volatile organic compound (VOC) emitted by a wide variety of plants worldwide, including hops, cannabis, pine trees, sage, ginger, tobacco, and sunflowers. wikipedia.orgnmppdb.com.ngcibdol.com It functions as a secondary metabolite, playing a crucial role in the plant's defense mechanisms. cibdol.com The production and emission of humulene help protect plants by deterring pests and preventing fungal infestations. labeffects.comleafly.com

Research has demonstrated its effectiveness as an insect repellent. wikipedia.org For example, α-humulene was identified as a key active component in the leaf oil of Commiphora leptophloeos that repels the yellow fever mosquito, Aedes aegypti. wikipedia.org Further studies confirmed that both α-humulene and its isomer β-caryophyllene act as potent oviposition deterrents against gravid A. aegypti females, preventing them from laying eggs in treated areas. nih.gov

Role as an Insect Pheromone/Kairomone

In addition to its direct defensive role in plants, humulene can influence insect behavior as a chemical signal. Plant-emitted compounds can interfere with or be incorporated into insect chemical communication, particularly concerning mating. oup.com For instance, α-humulene has been detected in the pheromone-storing rectal glands of the fruit fly Bactrocera correcta and in the volatile pheromone emissions of another fruit fly, Anastrepha obliqua. oup.com

Studies have shown that airborne α-humulene can directly impact insect reproductive success. In one experiment, male Mediterranean fruit flies (Ceratitis capitata) exposed to the scent of α-humulene had significantly fewer matings compared to unexposed males. oup.com This suggests that humulene can act as a kairomone, a chemical signal from one species that is detected by another, influencing its behavior—in this case, negatively affecting mating rituals. oup.com

Molecular Mechanisms and Preclinical Biological Activities of Humulene

Anti-inflammatory and Immunomodulatory Activities

Humulene has demonstrated significant anti-inflammatory and immunomodulatory effects in various preclinical models. Its mechanisms of action involve the modulation of inflammatory mediators, inhibition of key transcription factors, effects on immune cell recruitment, and interactions with specific receptor systems.

Modulation of Inflammatory Mediators (e.g., TNF-α, COX-2, iNOS, IL-5, CCL11, LTB4)

Studies have shown that humulene can effectively reduce the levels and activity of several pro-inflammatory mediators. In experimental models of airways allergic inflammation, α-humulene treatment significantly reduced the levels of interleukin-5 (IL-5), chemokine (C-C motif) ligand 11 (CCL11), and leukotriene B4 (LTB4) in bronchoalveolar lavage fluid (BALF) researchgate.netnih.gov. It also decreased IL-5 production in mediastinal lymph nodes in an in vitro assay researchgate.netnih.gov.

Furthermore, humulene has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), enzymes crucial for the production of nitric oxide (NO) and prostaglandins, respectively nih.gov. This inhibition contributes to the reduction of inflammatory responses. Humulene has also been observed to prevent the generation of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in inflammatory models nih.govmdpi.com.

The modulation of these mediators is summarized in the table below:

| Inflammatory Mediator | Effect of Humulene | Reference |

| IL-5 | Reduced levels and production | researchgate.netnih.gov |

| CCL11 | Reduced levels | researchgate.netnih.gov |

| LTB4 | Reduced levels | researchgate.netnih.gov |

| iNOS | Inhibited expression | nih.gov |

| COX-2 | Inhibited expression | nih.gov |

| TNF-α | Prevented generation | nih.govmdpi.com |

| IL-1β | Prevented generation | nih.govmdpi.com |

Inhibition of Pro-inflammatory Transcription Factors (e.g., NF-κB, AP-1)

A key mechanism by which humulene exerts its anti-inflammatory effects is through the inhibition of pro-inflammatory transcription factors, particularly nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1). NF-κB plays a central role in the activation of inflammatory responses by inducing the transcription of numerous pro-inflammatory genes encyclopedia.pubnih.gov. AP-1 is also an important transcription factor involved in regulating inflammatory processes nih.gov.

Research indicates that α-humulene can decrease the activation of both NF-κB and AP-1 researchgate.netnih.gov. This inhibition can lead to the reduced expression of downstream inflammatory mediators and adhesion molecules nih.gov. Studies have specifically shown that humulene can downregulate NF-κB nuclear translocation and inhibit its activation mdpi.com. This aligns with observations where humulene treatment reduced the levels of cytokines controlled by NF-κB, such as IL-1β and TNF-α mdpi.com.

Effects on Immune Cell Recruitment and Function (e.g., Eosinophil Recruitment)

Humulene has demonstrated the ability to modulate the recruitment and function of immune cells, particularly in the context of allergic inflammation. Preventive or therapeutic treatment with α-humulene has been shown to significantly reduce eosinophil recruitment to the BALF and lung tissue in a murine model of airways allergic inflammation researchgate.netnih.gov. Eosinophils are key effector cells in allergic diseases, and their recruitment is driven by various chemoattractants, including CCL11 and IL-5 nih.govjiaci.org. By reducing the levels of these mediators, humulene contributes to the diminished influx of eosinophils nih.gov.

The inhibition of eosinophil recruitment by humulene is associated with the reduction of asthma-related mediators like IL-5, CCL11, and LTB4 nih.gov. This suggests that humulene's effects on immune cell recruitment are closely linked to its modulation of inflammatory signaling pathways.

Interactions with Endocannabinoid System Receptors (e.g., CB1, CB2)

The endocannabinoid system, comprising cannabinoid receptors (CB1 and CB2), endogenous ligands, and metabolic enzymes, plays a role in modulating inflammation and immune responses mdpi.com. While some cannabinoids interact directly with CB1 and CB2 receptors, the interaction of humulene with these receptors appears to be more nuanced.

Studies have investigated the potential interaction of α-humulene with CB1 and CB2 receptors. While one study suggested that α-humulene does not interact with the CB2 receptor pnas.org, other research indicates that α-humulene may enhance the agonist activity of certain cannabinoid agonists at CB receptors researchgate.netguidetopharmacology.org. In vitro experiments have shown that α-humulene can activate the CB1 receptor, although relatively high concentrations may be required for receptor activation nih.govnih.gov. Some evidence also suggests potential interaction with CB2 receptors, as humulene caused ERK phosphorylation in CB2-expressing cells in one study nih.gov. The precise nature and functional outcome of humulene's interaction with CB1 and CB2 receptors warrant further investigation.

Ligand Activity at Adenosine (B11128) Receptors (e.g., A2a)

Beyond the endocannabinoid system, humulene has also been explored for its activity at adenosine receptors, particularly the adenosine A2a receptor (A2a). Adenosine receptors are G protein-coupled receptors involved in various physiological processes, including inflammation and immune function rcsb.org.

Research suggests that α-humulene may interact with the adenosine A2a receptor researchgate.netnih.gov. In vivo experiments have indicated that some behavioral effects induced by α-humulene could be partially reversed by an A2a antagonist, suggesting a role for A2a receptor activation nih.gov. This indicates that humulene's biological activities may involve interplay with the adenosine system, in addition to potential interactions with the endocannabinoid system.

Antimicrobial and Antiparasitic Efficacy

Beyond its effects on cancer cells, humulene has also demonstrated antimicrobial properties. nih.govcannakeys.comresearchgate.net

Antibacterial Activity Against Specific Pathogens

α-Humulene has exhibited antibacterial activity against a range of bacteria, including both Gram-positive and Gram-negative species. nih.govscielo.br Early research noted its activity against Staphylococcus aureus. nih.gov Subsequent studies have expanded on this, demonstrating dose-dependent bacteriostatic and bactericidal effects. nih.gov

Notably, α-humulene has shown efficacy against oral bacteria. nih.gov Gram-negative oral species such as Porphyromonas gingivalis, Fusobacterium nucleatum, and Aggregatibacter actinomycetemcomitans have shown greater susceptibility to α-humulene compared to Gram-positive oral bacteria like Enterococcus faecalis, Streptococcus mutans, Streptococcus mitis, and Streptococcus salivarius. nih.gov Mechanistically, electron microscopy has indicated that α-humulene may interfere with the membrane structure or cell wall of oral bacteria, potentially due to the electronegativity of its carbon double bonds. nih.gov

Research has also focused on the effects of α-humulene against Bacteroides fragilis, an enterotoxigenic bacterium implicated in inflammatory bowel disease. nih.govcannakeys.comleafwell.comreleaf.co.uknih.govresearchgate.netcdnsciencepub.com Studies have determined the minimum inhibitory concentration (MIC) for B. fragilis cell growth and biofilm formation, with reported values around 2 µg/mL or 9.8 × 10−6 mol/L. nih.govnih.govresearchgate.netcdnsciencepub.com α-Humulene has also shown antibiofilm effects, significantly reducing the expression of genes like bmeB1 and bmeB3 in B. fragilis strains, which are associated with biofilm matrix development and antibiotic resistance. nih.govreleaf.co.ukresearchgate.net

Furthermore, α-humulene incorporated into experimental light-cured periodontal dressings demonstrated antibacterial activity against Staphylococcus aureus and Enterococcus faecalis. nih.govscielo.brscielo.br Formulations containing α-humulene at 10% and 20% weight reduced bacterial growth compared to control groups. nih.govscielo.br

While the provided search results primarily focus on antibacterial activity, some sources broadly mention antimicrobial activity, which could encompass antiparasitic effects, but specific details on antiparasitic efficacy were not prominently featured within the scope of the provided information. nih.govcannakeys.comresearchgate.net

Antifungal Properties

Studies have indicated that α-humulene possesses antifungal properties. nuggmd.combenchchem.com Research has shown activity against certain fungal species, including Candida species. benchchem.com

Antileishmanial and Antiparasitic Effects

α-Humulene has demonstrated potential antileishmanial and antiparasitic effects. nuggmd.comcuraleafclinic.com Studies have investigated its activity against parasites such as Leishmania donovani, the causative agent of leishmaniasis, and Plasmodium falciparum, the parasite responsible for malaria. africaresearchconnects.comresearchgate.net

Two humulene derivatives, asteriscunolides A and C, isolated from Asteriscus hierochunticus, exhibited antileishmanial activity against Leishmania donovani promastigotes and axenic amastigotes. africaresearchconnects.comresearchgate.net Asteriscunolide A showed IC50 values of 8.38 µg/mL and 9.41 µg/mL against promastigotes and axenic amastigotes, respectively. africaresearchconnects.comresearchgate.net Asteriscunolide C demonstrated higher potency with IC50 values of 3.26 µg/mL and 4.69 µg/mL against the same forms. africaresearchconnects.comresearchgate.net These derivatives also showed activity against Plasmodium falciparum strains (D6 and W2) with IC50 values ranging from 3.134 to 4.153 µg/mL. africaresearchconnects.comresearchgate.net

An oil rich in alpha-humulene from Commiphora species may also contribute to antileishmanial activity. nih.gov

Proposed Mechanisms of Microbial Inhibition (e.g., Membrane Disruption)

One proposed mechanism for the antimicrobial action of α-humulene is membrane disruption. scielo.brscielo.br The presence of carbon double bonds in the chemical structure of α-humulene is thought to create electronegativity that facilitates interactions with microbial membranes. scielo.brscielo.br This interaction can lead to changes in membrane fluidity and ion leakage, ultimately affecting the integrity and function of the microbial cell membrane. benchchem.com This mechanism has been suggested to contribute to its effectiveness against bacteria and fungi. benchchem.comscielo.brscielo.br

Gastroprotective and Anti-Ulcer Properties

α-Humulene has shown potential gastroprotective and anti-ulcer properties in preclinical studies. nuggmd.comnih.govthieme-connect.com These effects may be relevant in addressing gastric mucosal injury and related conditions. nih.govresearchgate.net

Attenuation of Mucosal Injury in Experimental Models

Experimental models of gastric injury have been used to investigate the protective effects of α-humulene on mucosal injury. In a rat model of hydrochloric acid (HCl)/ethanol-induced gastritis, oral administration of α-humulene significantly inhibited gastric lesions. nih.govresearchgate.net Histological analysis revealed a reduction in gastric damage in treated groups compared to control groups. nih.govresearchgate.net In pylorus ligation-induced gastric ulcers in vivo, α-humulene decreased gastric acid secretion. nih.gov

Studies using Copaifera langsdorffii extract, which contains α-humulene, also demonstrated a reduction in injured area in ethanol/HCl induced ulcer models in mice. scielo.br This effect was associated with a decrease in total gastric juice acidity and an increase in mucus production. scielo.br

Regulation of Histamine (B1213489) Release from Mast Cells

Excessive secretion of histamine from mast cells is a factor in mucosal lesions associated with gastritis and gastric ulcers. nih.govifm.org Research using human mast cell line-1 (HMC-1) has explored the effect of α-humulene on histamine release. nih.govresearchgate.net Studies showed that α-humulene significantly decreased histamine secretion from stimulated HMC-1 cells in a concentration-dependent manner. nih.govresearchgate.net This inhibitory effect was not attributed to cellular toxicity. nih.gov The mechanism may involve the modulation of intracellular calcium and cyclic adenosine monophosphate (cAMP) levels. nih.gov

Modulation of Prostaglandin E2 (PGE2) and Superoxide (B77818) Dismutase (SOD) Activity

α-Humulene has been shown to modulate the levels and activity of key factors involved in gastric mucosal protection, including Prostaglandin E2 (PGE2) and Superoxide Dismutase (SOD). nih.govresearchgate.netresearchgate.net PGE2 plays a role in maintaining gastric mucosal integrity through mechanisms such as regulating mucosal blood flow, stimulating mucus synthesis, and inhibiting gastric acid secretion. nih.gov SOD is an antioxidant enzyme that helps protect against oxidative stress. nih.govresearchgate.net

In experimental models of gastritis, α-humulene increased both PGE2 levels and SOD activity in gastric tissues in a concentration-dependent manner. nih.govresearchgate.net This modulation contributed to a decrease in malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. nih.govresearchgate.net These findings suggest that α-humulene can effectively inhibit superoxide radicals and lipid peroxidation through its influence on SOD and PGE2. nih.gov

The following table summarizes some of the research findings:

| Biological Activity | Model System | Key Findings | Source |

| Antileishmanial | Leishmania donovani | Humulene derivatives (asteriscunolides A and C) showed potent activity against promastigotes and axenic amastigotes (IC50 values in µg/mL). | africaresearchconnects.comresearchgate.net |

| Antimalarial | Plasmodium falciparum | Humulene derivatives (asteriscunolides A and C) showed activity against D6 and W2 strains (IC50 values in µg/mL). | africaresearchconnects.comresearchgate.net |

| Gastroprotective (Mucosal Injury) | HCl/ethanol-induced gastritis (rat) | Significantly inhibited gastric lesions. | nih.govresearchgate.net |

| Gastroprotective (Gastric Ulcer) | Pylorus ligation (rat) | Decreased gastric acid secretion. | nih.gov |

| Regulation of Histamine Release | HMC-1 cells | Decreased histamine secretion in a concentration-dependent manner. | nih.govresearchgate.net |

| Modulation of PGE2 Levels | HCl/ethanol-induced gastritis (rat) | Increased PGE2 levels in gastric tissues. | nih.govresearchgate.net |

| Modulation of SOD Activity | HCl/ethanol-induced gastritis (rat) | Increased SOD activity in gastric tissues. | nih.govresearchgate.net |

| Reduction of MDA Levels | HCl/ethanol-induced gastritis (rat) | Decreased MDA levels in gastric tissues. | nih.govresearchgate.net |

Analgesic and Antinociceptive Effects in Preclinical Models

Preclinical studies have investigated the potential of α-humulene to modulate pain perception and inflammatory responses associated with pain. In rodent models, α-humulene has shown notable antinociceptive effects using various behavioral assays. thieme-connect.com

Mechanistically, α-humulene's antinociceptive properties may involve interactions with specific receptor targets. In vitro experiments suggest influence on cannabinoid type 1 (CB1) and type 2 (CB2) receptors, as well as adenosine receptor A2a. thieme-connect.com Further in vivo experiments have demonstrated a synergistic interaction between α-humulene and the synthetic cannabinoid agonist WIN55,212-2, leading to enhanced antinociceptive effects. thieme-connect.com

Recent research indicates that select terpenes from Cannabis sativa, including α-humulene, may alleviate post-operative and fibromyalgia pain in mouse models. hcplive.comeurekalert.org This research elucidated a mechanism of action via the adenosine A2a receptor (A2aR), suggesting its importance in pain processing and as a potential target for terpene-based therapies. hcplive.comresearchgate.netnih.gov Terpene treatment in these mouse models resulted in time-dependent elevations of mechanical thresholds, indicating anti-nociceptive effects. hcplive.comnih.gov Pretreatment with the A2aR antagonist istradefylline (B1672650) blocked this antinociception, further supporting the A2aR mechanism. hcplive.comnih.gov

While effective for chronic or pathological pain in these models, terpenes like α-humulene did not show significant effects on acute pain measures like hot plate latencies, suggesting a selective effect on different pain types. hcplive.comnih.gov

Antioxidant Activity and ROS Scavenging

α-Humulene has been investigated for its antioxidant properties and ability to scavenge reactive oxygen species (ROS). Increased antioxidant activity of α-humulene from Hibiscus manihot L. leaf isolate is empirically thought to help prevent oxidative stress caused by the production of ROS, thereby protecting cells from functional damage. biomedpharmajournal.org Oxidative stress can arise from an increase in compounds like 8-hydroxy-2-deoksiguanosin (8-OHdG) and a decrease in the body's capacity to neutralize free radicals. biomedpharmajournal.org

Tests evaluating antioxidant activity against DPPH (1,1-diphenyl-2-pikril hydrazine) radical have shown that α-humulene isolate from Hibiscus manihot L. leaves possesses the ability to inhibit DPPH activity. biomedpharmajournal.org This indicates that the α-humulene compound is linked to the ability to act as an anti-free radical or free radical scavenger. biomedpharmajournal.org

Studies using DPPH and ABTS (2,2'-azino-bis-3-ethylbenzthiazoline-6-sulphonic acid) assays have evaluated the antioxidant activity of various compounds, including humulene. In one study, humulene exhibited DPPH radical scavenging activity with an IC50 value of 376.77 ± 4.22 mg/mL. mdpi.com While showing activity, its potency was lower compared to compounds like α-phellandrene and α-terpinene in this specific assay. mdpi.com

The presence of compounds like β-caryophyllene, caryophyllene (B1175711) oxide, and humulene in essential oils has been associated with free radical scavenging activity in DPPH and ABTS assays. researchgate.netresearchgate.net For instance, the essential oil from the stem of Eugenia caryophylata showed a higher scavenging effect compared to oils from the bud and leaf, attributed in part to the synergism of its constituents, including humulene. researchgate.net

Preclinical research also suggests that α-humulene may protect neural tissue against oxidative damage. atenaeditora.com.br However, some studies indicate that α-humulene was associated with increased production of reactive oxygen species and induction of oxidative stress in certain in vitro experiments, particularly in cancer cell models, which contributed to its cytotoxic effects. thieme-connect.comnih.govresearchgate.net This suggests a context-dependent role regarding ROS production and scavenging.

Here is a summary of DPPH scavenging activity for humulene and other compounds:

| Compound | DPPH IC50 (mg/mL) | Citation |

| α-Phellandrene | 204.30 ± 31.29 | mdpi.com |

| α-Terpinene | 242.30 ± 30.28 | mdpi.com |

| Humulene | 376.77 ± 4.22 | mdpi.com |

| β-Farnesene | 394.52 ± 58.13 | mdpi.com |

| β-Elemene | 451.89 ± 9.04 | mdpi.com |

| Citronellal | 479.52 ± 9.13 | mdpi.com |

| Terpinen-4-ol | 2026.76 ± 237.68 | mdpi.com |

Other Investigated Biological Activities

Beyond its analgesic and antioxidant effects, α-humulene has been explored for several other biological activities in preclinical settings.

Wound Healing via Angiogenesis: The process of wound healing involves several stages, including inflammation, proliferation (which includes angiogenesis), and remodeling. nih.govfrontiersin.org Angiogenesis, the formation of new blood vessels, is crucial for supplying nutrients and oxygen to the healing tissue. frontiersin.orgshahed.ac.ir Studies suggest that α-humulene may have potential to aid in wound healing. researchgate.net An essential oil containing α-humulene and β-caryophyllene as major compounds showed the ability to induce skin cell migration in a scratch assay model, a process relevant to wound healing. nih.gov This essential oil also demonstrated the capacity to promote angiogenesis in vivo in a Chick Chorioallantoic Membrane (CAM) assay. nih.govdoaj.org The wound healing effect of a natural product has been attributed, in part, to α-humulene's anti-inflammatory action and its potential involvement in increasing angiogenesis and dermal remodeling, possibly through the activation of growth factors like VEGF. nih.gov

Insecticidal Properties: α-Humulene has exhibited insecticidal and larvicidal effects in documented studies. researchgate.net It has been identified as a component in essential oils that demonstrate oviposition deterrent effects against mosquitoes like Aedes aegypti. nih.gov In one study, α-humulene, along with (E)-caryophyllene, was found in substantial proportions in an essential oil that showed strong oviposition deterrent effects against Aedes aegypti at concentrations between 25 and 100 ppm and good larvicidal activity (LC50 = 99.4 ppm). nih.gov Oviposition deterrence assays confirmed that both compounds were significantly active at concentrations equivalent to those present in the oil. nih.gov α-Humulene has been proposed as a promising eco-friendly botanical insecticide. researchgate.net Its toxicity to insect larvae may be related to its high lipophilicity, allowing assimilation, and potentially its toxicity to the nervous system, contributing to a repellent effect. researchgate.net Specific studies have reported α-humulene as lethal to A. subpictus, A. albopictus, and C. tritaeniorhynchus mosquito larvae with reported LC50 values. caymanchem.com

Here is a table summarizing the larvicidal activity of α-humulene against certain mosquito species:

| Mosquito Species | LC50 (mg/mL) | Citation |

| Anopheles subpictus | 6.19 | caymanchem.com |

| Aedes albopictus | 7.39 | caymanchem.com |

| Culex tritaeniorhynchus | 12.05 | caymanchem.com |

Arterial Smooth Muscle Cell Proliferation Inhibition: Dysregulated proliferation of vascular smooth muscle cells (VSMCs) contributes to the pathogenesis of various vaso-occlusive diseases and conditions, including restenosis and arterial stenosis. mdpi.commdpi.com Preclinical studies have investigated compounds that can inhibit VSMC proliferation. α-Humulene has shown antiproliferative properties in rat arterial smooth muscle cells. thieme-connect.com Using a cell assay that induced proliferation with heat shock protein, α-humulene demonstrated dose-dependent inhibitory effects. thieme-connect.com The study reported an IC50 value of 0.122 µM for α-humulene, indicating potent inhibition of VSMC proliferation and superior potency compared to its analogue zerumbone (B192701). thieme-connect.com Inhibitory effects were observed even at a concentration of 4.89 × 10−6 mol/L. thieme-connect.com

| Cell Type | Stimulus | IC50 (µM) | Citation |

| Rat arterial smooth muscle cells | Heat shock protein | 0.122 | thieme-connect.com |

Structure Activity Relationships Sar and Chemoinformatic Analysis of Humulene and Its Analogues

Comparative Pharmacological Activity of Humulene and Isomers (e.g., β-Caryophyllene, Zerumbone)

Humulene (α-humulene) is a monocyclic sesquiterpene isomer of the bicyclic sesquiterpene β-caryophyllene. They share the same chemical formula (C₁₅H₂₄) but differ in their ring structures; humulene has an 11-membered ring, while β-caryophyllene contains a nine-membered ring and a cyclobutane (B1203170) ring. nih.govreleaf.co.ukwikipedia.org Zerumbone (B192701) is another 11-membered cyclic sesquiterpene, structurally related to humulene, found abundantly in Zingiber zerumbet. kyoto-u.ac.jpresearchgate.netfrontiersin.org

Studies comparing the pharmacological activities of these isomers highlight both shared properties and distinct effects influenced by their structural differences. Both α-humulene and β-caryophyllene have demonstrated anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netcannahorse.com For instance, both compounds have shown potential synergistic effects with doxorubicin (B1662922) in anticancer activity without exhibiting cytotoxicity to normal cells. researchgate.net

In terms of anti-inflammatory effects, both humulene and β-caryophyllene have shown comparable efficacy to dexamethasone (B1670325) in certain experimental models. cannahorse.com Their antibacterial activities have also been noted, with effectiveness against various microorganisms, including Bacteroides fragilis. releaf.co.ukresearchgate.netcannahorse.com

Zerumbone, while also an 11-membered ring sesquiterpene, possesses a ketone group and different double bond positions compared to humulene. kyoto-u.ac.jp Research indicates that zerumbone exhibits anti-inflammatory, antiviral, and antinociceptive effects. kyoto-u.ac.jp A study investigating the locomotor-reducing effects of zerumbone, α-humulene, and tetrahydrozerumbone derivatives in mice via inhalation revealed that both zerumbone and α-humulene showed similar effects in reducing total locomotor activity. kyoto-u.ac.jp However, the presence of oxygen-containing functional groups and the configuration at specific carbons (C1 and C2) in zerumbone and its derivatives were found to contribute to their activity. kyoto-u.ac.jp

Comparative studies also suggest that the specific biological targets and mechanisms of action can vary among these isomers. For example, while β-caryophyllene is known to bind to the CB2 receptor, humulene is thought to interact with the endocannabinoid system indirectly or potentially activate CB1 receptors, although more research is needed in this area. releaf.co.ukgreenhealthdocs.com

The distinct pharmacological profiles, despite structural similarities, underscore the importance of subtle differences in their chemical structures in mediating their biological effects.

Influence of Humulene's Macrocyclic Structure on Biological Efficacy

Humulene's defining structural feature is its 11-membered macrocyclic ring. This macrocyclic structure, containing three nonconjugated C=C double bonds, contributes to its unique conformational flexibility and reactivity. wikipedia.org The specific arrangement and stereochemistry of the double bonds (1E,4E,8E) are crucial aspects of its structure. wikipedia.orgnih.gov

The macrocyclic nature of humulene influences its interactions with biological targets. The flexibility of the large ring allows it to adopt various conformations, which can impact its binding affinity and mode of action with different proteins and enzymes. This conformational adaptability is a key factor in the SAR of macrocyclic compounds.

Research on humulene-type sesquiterpenoids, including those with ether-bridged bicyclic rings derived from the humulene skeleton, highlights the structural diversity possible within this class of macrocycles and its link to varied biological activities such as antitumor, anti-inflammatory, antibacterial, and antiviral properties. nih.gov For instance, dolichocarpols A-F, unprecedented macrocyclic humulene-type sesquiterpenoids with different ether linkages, have been isolated and evaluated for cytotoxicity, demonstrating how modifications to the macrocycle influence activity. nih.gov

Studies on the synthesis of sesquiterpene-tropolones derived from the α-humulene macrocyclic alcohol core emphasize the role of the macrocycle in these hybrid natural products and the challenges and strategies involved in synthesizing analogues for SAR studies. core.ac.ukillinois.edu The stereochemistry of the double bonds in the humulene core is conserved in the ring junctures of these derived macrocyclic structures, indicating the importance of the initial macrocycle's configuration. core.ac.uk

The macrocyclic structure also affects the compound's physicochemical properties, such as lipophilicity and membrane permeability, which in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile and ultimately its biological efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Humulene and Terpenoids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish mathematical relationships between the chemical structures of compounds and their biological activities. nih.govmdpi.comsemanticscholar.org By correlating molecular descriptors (numerical representations of structural and physicochemical properties) with biological data, QSAR models can predict the activity of new compounds and provide insights into the structural features that govern activity. nih.govmdpi.comsemanticscholar.org

QSAR studies have been applied to terpenoids, including sesquiterpenes like humulene, to understand and predict various biological activities and properties, such as toxicity, neuroprotective activity, and even transdermal penetration enhancement. nih.govmdpi.comnih.govkanglab.netresearchgate.net

While specific QSAR models focused solely on humulene may be limited in the provided search results, studies on terpenoid toxicity and neuroprotective activity include humulene and its isomers, offering insights into relevant molecular descriptors. For example, a QSAR model predicting terpenoid toxicity against Vibrio fischeri identified geometric (e.g., asphericity) and electronic (e.g., partial charge) descriptors as important factors. mdpi.comresearchgate.net Another QSAR study on the neuroprotective activity of terpenoids, including trans-caryophyllene (an isomer of humulene), indicated that lipophilicity, shape index, and electrostatic properties were mainly responsible for the observed activity. nih.gov

These studies demonstrate the applicability of QSAR to understanding the SAR of terpenoids. Developing QSAR models specifically for humulene and its derivatives could involve calculating a range of molecular descriptors (e.g., topological, electronic, spatial) and correlating them with various biological activities (e.g., anti-inflammatory, anticancer, antimicrobial) to identify the key structural features influencing these effects.

The development of robust QSAR models requires high-quality experimental data for a diverse set of compounds with well-defined structures and measured biological activities. mdpi.com

Rational Design of Humulene Derivatives for Targeted Bioactivity

Rational design of bioactive molecules involves using structural and mechanistic information to design compounds with improved potency, selectivity, and desired pharmacological profiles. unimi.it Based on SAR and chemoinformatic analyses of humulene and its analogues, researchers can rationally design and synthesize humulene derivatives with targeted bioactivity.

This process often involves modifying the humulene skeleton to enhance or alter its interactions with specific biological targets. Potential modifications could include:

Introducing or modifying functional groups (e.g., hydroxyl, ketone, epoxide) to influence polarity, hydrogen bonding, and reactivity. kyoto-u.ac.jpkyoto-u.ac.jp

Altering the stereochemistry of existing functional groups or double bonds to affect three-dimensional shape and target binding. kyoto-u.ac.jpkyoto-u.ac.jp

Creating hybrid molecules by conjugating the humulene core with other pharmacologically active scaffolds. core.ac.ukillinois.edu

Synthesizing oxidized or reduced forms of humulene, such as humulene epoxides or tetrahydrohumulene derivatives, which may have altered activities compared to the parent compound. kyoto-u.ac.jpresearchgate.net

Examples of this approach can be seen in the synthesis and evaluation of humulene derivatives like asteriscunolides A and C, which showed antileishmanial activity and potential tubulin inhibition. researchgate.netresearchgate.net The rational design here would be guided by understanding the structural features of these derivatives that contribute to their activity against Leishmania donovani and their interaction with tubulin. researchgate.net

The synthesis of terpenoid alkaloid-like compounds based on the humulene skeleton, involving the introduction of nitrogen atoms and various cyclization strategies, represents an effort to create novel structures with potential drug discovery applications, guided by the natural product scaffold. researchgate.netscience.govresearchgate.net

Rational design is an iterative process that combines synthetic chemistry with biological evaluation and computational analysis to optimize the structure for the desired biological outcome.

Cheminformatics-Guided Chemical Library Synthesis Based on the Humulene Skeleton

Cheminformatics plays a crucial role in modern drug discovery by enabling the storage, management, analysis, and visualization of chemical data. mdpi.com Cheminformatics-guided chemical library synthesis involves using computational tools and databases to design and generate libraries of compounds based on a core scaffold, such as humulene, with enhanced structural diversity and potential for biological activity. researchgate.netscience.govresearchgate.netmdpi.com

Building chemical libraries based on natural product skeletons like humulene is a promising strategy for discovering new bioactive compounds. researchgate.netresearchgate.net Cheminformatics analysis can help in:

Assessing the structural diversity of existing humulene-related compounds. researchgate.netresearchgate.net

Identifying chemical space not yet explored but potentially rich in bioactive molecules.

Designing synthetic routes to access diverse structural modifications of the humulene skeleton. illinois.eduresearchgate.netresearchgate.net

Predicting the physicochemical properties and potential biological activities of the synthesized compounds. researchgate.netresearchgate.net

A study on the synthesis of a terpenoid alkaloid-like compound library based on the humulene skeleton utilized cheminformatics analysis to demonstrate the high three-dimensionality and natural product likeness of the synthesized compounds, while also highlighting their structural novelty. researchgate.netresearchgate.net This cheminformatics analysis helped validate the usefulness of the library for drug discovery and SAR studies. researchgate.netresearchgate.net The synthetic strategy involved diverse ring systems, including 11-membered monocyclic and oxabicyclic scaffolds, accessed through reactions like Lewis acid-mediated epoxide-opening transannulation and olefin metathesis. researchgate.netresearchgate.net

Synergistic Interactions of Humulene with Other Bioactive Compounds

The "Entourage Effect" Hypothesis: Synergism with Cannabinoids and Other Terpenes

Research indicates that humulene, along with other terpenes such as geraniol, linalool, and β-pinene, may exert cannabimimetic effects and selectively enhance the activity of cannabinoids. growisland.atnih.govacslab.com Studies have shown that these terpenes can activate cannabinoid receptor type 1 (CB1) in vitro and exhibit additive effects when co-administered with a CB1 agonist. wecann.academynih.govnih.govacslab.com Specifically, humulene has been shown to interact with CB1 and cannabinoid receptor type 2 (CB2), as well as adenosine (B11128) receptor A2a, in in vitro experiments. nih.gov In vivo studies have also demonstrated a synergistic interaction between α-humulene and synthetic cannabinoid agonists, leading to enhanced effects. nih.gov

While the precise mechanisms are still under investigation, it is hypothesized that humulene may influence how cannabinoids bind to receptors or produce complementary effects within the endocannabinoid system. trueterpenes.comearthbuddypet.com This synergistic interaction between terpenes and cannabinoids is believed to be crucial for unlocking the full therapeutic potential of cannabis extracts, particularly in full-spectrum products that contain a wide range of these compounds. wecann.academyearthbuddypet.com

Potentiation of Chemotherapeutic Agents (e.g., Doxorubicin (B1662922), Oxaliplatin, 5-Fluorouracil, Paclitaxel)

Humulene has demonstrated potential in enhancing the efficacy of various chemotherapeutic agents, including doxorubicin, oxaliplatin, 5-fluorouracil, and paclitaxel. Studies have explored the synergistic or additive effects of humulene when used in combination with these conventional cancer treatments.

Research suggests that humulene can contribute to the cytotoxic effects against cancer cells, sometimes in conjunction with other compounds like beta-caryophyllene. nih.gov While specific detailed research findings on humulene's potentiation of each listed chemotherapeutic agent (doxorubicin, oxaliplatin, 5-fluorouracil, paclitaxel) were not extensively detailed in the provided search results, the general concept of humulene's potential to act synergistically with anti-cancer agents is supported. taylorandfrancis.com

Mechanisms of Synergistic Action (e.g., Enhanced Bioavailability, Modulation of Drug Resistance, Multi-Targeted Effects)

The mechanisms underlying humulene's synergistic actions are multifaceted and may involve several pathways. While specific detailed mechanisms for each synergistic interaction were not fully elucidated in the search results, potential mechanisms include enhanced bioavailability, modulation of drug resistance, and multi-targeted effects.

In the context of chemotherapy potentiation, humulene, potentially in combination with other compounds, may contribute to increased cytotoxic effects. nih.gov The ability of humulene to interact with various biological targets, including cannabinoid receptors and potentially pathways involved in inflammation and cancer cell proliferation, could contribute to its synergistic effects. creative-proteomics.comnih.gov Modulation of gene expression related to antibiotic resistance has also been observed with α-humulene in Bacteroides fragilis, suggesting a potential role in overcoming resistance mechanisms. nih.gov

Synergistic Effects in Complex Botanical Extracts

Studies evaluating the effects of essential oils and plant extracts rich in humulene, often also containing beta-caryophyllene, have highlighted their combined anti-inflammatory and anti-cancer activities, suggesting a synergistic interaction between these terpenes. creative-proteomics.comtaylorandfrancis.com The presence of humulene in full-spectrum cannabis extracts, alongside various cannabinoids and other terpenes, is believed to contribute to the observed "entourage effect," leading to enhanced therapeutic outcomes compared to isolated compounds. wecann.academytrueterpenes.comearthbuddypet.com This underscores the importance of studying humulene within its natural matrix to fully understand its synergistic potential.

Future Research Directions and Translational Perspectives Excluding Clinical Human Trials

Addressing Challenges in Sustainable Production (e.g., Yield Variability, Biosynthetic Bottlenecks)

A significant hurdle in the large-scale application of α-humulene is the pronounced variability in its yield from botanical sources, which can range from negligible amounts to over 60% of the essential oil fraction depending on the plant species. nih.gov This inconsistency presents logistical challenges for standardized production. nih.gov Future research must focus on two key areas to ensure a stable and sustainable supply. Firstly, there is a need to identify and cultivate plant species or specific chemotypes that consistently produce high yields of α-humulene. For instance, while often found in Humulus lupulus (hops), its concentration can be highly variable. researchgate.netmdpi.com Secondly, deeper investigation into the compound's biosynthetic pathways is crucial. nih.gov Understanding the genetic and enzymatic machinery, such as the role of α-humulene synthase, could unlock methods for synthetic or semi-synthetic production, bypassing the limitations of agricultural variability and creating a more reliable supply chain for research and development. researchgate.net

Enhancing Bioavailability and Formulation Strategies for Research Applications

A critical barrier to translating the promising in vitro findings of α-humulene into in vivo efficacy is its low oral bioavailability, a common issue for lipophilic terpenes. nih.gov Due to poor water solubility and susceptibility to rapid metabolism and elimination, the amount of active compound reaching systemic circulation is often limited. nih.gov Therefore, a major thrust of future research must be the development of advanced formulation strategies. nih.gov

Novel drug delivery systems are essential to overcome these limitations. Approaches could include the development of lipid-based formulations such as self-emulsifying drug delivery systems (SMEDDS), nanoemulsions, liposomes, and nanoparticles. nih.govresearchgate.netnih.govmdpi.com These strategies aim to improve the solubility and stability of α-humulene, protect it from first-pass metabolism, and enhance its absorption across the gastrointestinal tract. researchgate.netnih.gov Research into nano-encapsulation, for example, has shown promise for other poorly soluble compounds like curcumin (B1669340) and coumarin. mdpi.com Investigating the potential of natural bioenhancers in combination with α-humulene could also be a fruitful avenue. researchgate.net The development of such formulations is a prerequisite for obtaining reliable and reproducible results in preclinical research and is vital for any potential future therapeutic application. nih.gov

Table 1: Potential Formulation Strategies to Enhance α-Humulene Bioavailability

| Formulation Strategy | Mechanism of Bioavailability Enhancement | Research Focus |

| Lipid-Based Nanocarriers | Increases solubility and absorption by mimicking lipid uptake pathways. nih.gov | Development of nanoemulsions, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). |

| Self-Emulsifying Systems | Forms fine oil-in-water emulsions in the GI tract, increasing surface area for absorption. mdpi.com | Optimization of SMEDDS and self-nano-emulsifying drug delivery systems (SNEDDS) with suitable oils and surfactants. |

| Polymeric Nanoparticles | Encapsulates α-humulene, protecting it from degradation and allowing for controlled release. | Exploration of biodegradable and biocompatible polymers for nanoparticle formulation. |

| Complexation | Increases aqueous solubility through inclusion in complexes. | Investigation of cyclodextrins and other complexing agents. |

Comprehensive Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models

Rigorous pharmacokinetic (PK) and pharmacodynamic (PD) studies in preclinical models are essential to bridge the gap between in vitro experiments and potential therapeutic use. nih.govnih.gov Currently, there is a scarcity of detailed data on how α-humulene is absorbed, distributed, metabolized, and eliminated (ADME) in living organisms. nih.gov Future preclinical research, primarily in rodent models, must systematically characterize the PK profile of α-humulene following various routes of administration, such as oral and intraperitoneal. nih.govthieme-connect.com This includes determining key parameters like maximum plasma concentration, time to maximum concentration, and elimination half-life. nih.govresearchgate.net

Pharmacodynamic studies should aim to correlate these pharmacokinetic parameters with observed biological effects. nih.gov For example, studies have shown that intraperitoneal administration of α-humulene in mice leads to cannabimimetic effects, but a full understanding requires linking the dosage and resulting plasma concentration to the intensity and duration of these effects. nih.govthieme-connect.com Such integrated PK/PD modeling is critical for optimizing dosing strategies in further preclinical research to ensure that exposures are relevant and effective. nih.govnih.gov

Deeper Mechanistic Investigations of Molecular Targets and Signaling Cascades

While initial research has identified several molecular targets for α-humulene, a more profound understanding of its mechanism of action is required. Studies have demonstrated its ability to interact with cannabinoid receptors (CB1 and CB2) and the adenosine (B11128) A2a receptor. nih.gov Its anticancer effects appear to be multifactorial, involving the induction of apoptosis, increased production of reactive oxygen species (ROS), and depletion of intracellular glutathione (B108866). nih.govnih.gov

Future mechanistic studies should employ advanced molecular biology techniques to dissect these interactions further. Investigating its influence on key signaling cascades, such as the NF-κB, MAPK/ERK, and PI3K-Akt pathways, will provide a clearer picture of how it exerts its anti-inflammatory and antiproliferative effects. mdpi.comnih.govnih.gov It is also important to determine whether α-humulene acts as an agonist or antagonist at its receptor targets and to explore potential synergistic interactions with other compounds or established therapeutics. nih.govresearchgate.net For example, α-humulene has been shown to potentiate the effects of chemotherapeutics like doxorubicin (B1662922), and further investigation into these synergistic mechanisms is warranted. nih.govresearchgate.net

Table 2: Investigated and Potential Molecular Targets of α-Humulene

| Target/Pathway | Observed Preclinical Effect | Reference |

| Cannabinoid Receptor 1 (CB1) | Antinociceptive effects | nih.gov |

| Cannabinoid Receptor 2 (CB2) | Potential anti-inflammatory and immunomodulatory effects | nih.govresearchgate.net |

| Adenosine A2a Receptor | Antinociceptive effects | nih.gov |

| Reactive Oxygen Species (ROS) | Increased production leading to cytotoxicity in cancer cells | nih.govresearchgate.net |

| Glutathione (GSH) | Depletion in cancer cells, contributing to oxidative stress | nih.gov |

| Nuclear Factor kappa B (NF-κB) | Inhibition of this pathway is a likely mechanism for anti-inflammatory effects | nih.gov |

Exploration of Novel Therapeutic Applications Beyond Current Preclinical Findings

While much of the research on α-humulene has focused on its anti-inflammatory and anticancer properties, preclinical evidence suggests a broader therapeutic potential that warrants further exploration. nih.govresearchgate.net Systematic reviews have highlighted its antimicrobial, antifungal, and anti-biofilm activities against various pathogens. researchgate.net For instance, it has shown efficacy against bacteria implicated in dental diseases and has demonstrated antibiofilm effects against Bacteroides fragilis. nih.govresearchgate.net

Future research should systematically evaluate these underexplored activities. Investigating its potential as an antileishmanial or antiparasitic agent could open new avenues for combating infectious diseases. researchgate.net Furthermore, its reported gastroprotective effects suggest a potential role in managing gastrointestinal disorders. researchgate.net Exploring these novel applications in relevant preclinical models could significantly expand the translational prospects of α-humulene.

Development of Advanced In Vitro and In Vivo (Non-Human) Models for Humulene Research

To enhance the predictive value of preclinical research, there is a need to develop and utilize more sophisticated research models. nih.gov While studies have used a variety of cancer cell lines (including colorectal, lung, and breast) and primary cells like pterygium fibroblasts, future in vitro work could benefit from three-dimensional (3D) cell culture systems, such as spheroids or organoids. nih.govnih.gov These models more accurately mimic the complex microenvironment of tissues and tumors, offering better insight into cellular responses to α-humulene.

In the in vivo setting, research has relied on rodent models of inflammation (e.g., paw edema) and cancer. nih.govthieme-connect.com The development of more specific animal models, such as transgenic mice that better represent human diseases or models of specific infectious diseases, would be highly beneficial. nih.gov For example, to study its cannabimimetic properties, models that allow for detailed behavioral analysis are crucial. nih.gov The use of these advanced non-human models will be critical for validating therapeutic hypotheses and understanding the compound's effects in a more physiologically relevant context. nih.gov

Integration of "Omics" Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Humulene Research

The application of "omics" technologies offers a powerful, systems-biology approach to understanding the multifaceted effects of α-humulene. mdpi.comresearchgate.net These technologies can provide a comprehensive, unbiased view of the global changes occurring within a biological system in response to the compound.

Transcriptomics: By analyzing the complete set of RNA transcripts (transcriptome), researchers can identify which genes are up- or down-regulated by α-humulene. elsevierpure.comnih.gov This can reveal the genetic pathways and regulatory networks that are modulated by the compound, providing clues to its mechanism of action. nih.govelsevierpure.com

Proteomics: This involves the large-scale study of proteins. elsevierpure.com Analyzing the proteome can show how α-humulene affects protein expression and post-translational modifications, offering a functional snapshot of the cellular response that is often more directly linked to phenotype than transcriptomic data. qiagenbioinformatics.com

Metabolomics: By profiling the complete set of small-molecule metabolites, metabolomics can reveal how α-humulene alters cellular metabolism. nih.govnih.gov This is particularly relevant for understanding its effects on energy production, lipid metabolism, and the synthesis of signaling molecules. nih.govnih.gov

Integrating data from these different omics platforms (multi-omics or pan-omics) can provide a holistic understanding of α-humulene's biological impact, from gene expression to protein function and metabolic output. mdpi.comelsevierpure.com This approach can help identify novel biomarkers of response and uncover previously unknown mechanisms and therapeutic targets. nih.govelsevierpure.com

Computational Chemistry and Artificial Intelligence in Humulene Drug Discovery

The integration of computational chemistry and artificial intelligence (AI) is poised to revolutionize the landscape of drug discovery, and its application to natural compounds like α-humulene holds immense promise for accelerating the identification and optimization of new therapeutic agents. These in silico approaches offer a cost-effective and time-efficient means to explore the vast chemical space of humulene derivatives and predict their biological activities, pharmacokinetic profiles, and potential toxicities.

Molecular modeling techniques, a cornerstone of computational chemistry, have already been employed to elucidate the mechanisms of action of α-humulene. Molecular docking studies, for instance, have provided valuable insights into the binding interactions of α-humulene with various protein targets. These studies computationally predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity through scoring functions. For example, in silico molecular docking simulations have investigated the interaction of α-humulene with the HER-2 protein, which is overexpressed in certain types of breast cancer. nih.gov The results of one such study indicated a binding energy of -7.50 kcal/mol, suggesting a potential mechanism for its anti-breast cancer activity. nih.govresearchgate.net Another study explored the binding of α-humulene to proteins involved in inflammation and antioxidant defense, revealing moderate to strong binding affinities. scholarzest.com Specifically, the binding energy with a protein associated with intestinal inflammation (PDB ID: 7EXZ) was -5.94 kcal/mol, while the interaction with glutathione peroxidase (PDB ID: 8JZK), an antioxidant enzyme, showed a binding energy of −6.43 kcal/mol. scholarzest.com Furthermore, docking studies have been used to understand the interaction between α-humulene and α-humulene synthase, with predictions identifying key catalytic residues. nih.gov

Virtual screening, a computational technique that involves the docking of large libraries of compounds to a target protein, represents a powerful tool for identifying novel humulene-based drug candidates. nih.govmuni.cz This approach allows for the rapid assessment of vast numbers of molecules, prioritizing those with the highest predicted binding affinities for further experimental validation. muni.cz

Molecular dynamics (MD) simulations offer a more dynamic view of ligand-protein interactions, simulating the movement of atoms and molecules over time. nih.govnih.govrug.nlarxiv.org This method can provide critical information on the stability of the humulene-protein complex and the conformational changes that may occur upon binding, offering a deeper understanding of the interaction dynamics. nih.govrug.nl

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable computational tool that seeks to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing QSAR models for humulene and its analogs, it becomes possible to predict the activity of novel derivatives, thereby guiding the synthesis of more potent compounds.

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug development. nih.gov In silico tools can predict these properties for humulene and its derivatives, helping to identify potential liabilities early in the discovery process. nih.govnih.govjapsonline.combiorxiv.org For instance, computational evaluation of α-humulene has been performed using tools like SwissADME to assess its pharmacokinetic characteristics. scholarzest.com

Artificial intelligence, particularly machine learning and deep learning, is set to further enhance humulene drug discovery. nih.govresearchgate.netresearchgate.netnih.gov Machine learning models can be trained on existing data from both computational and experimental studies to predict the bioactivity of new humulene derivatives with high accuracy. nih.govresearchgate.netnih.gov These models can identify complex patterns in the data that may not be apparent through traditional analysis. researchgate.net

Q & A

Q. Which academic databases provide the most comprehensive coverage of humulene research?

Q. What steps are critical for replicating historical humulene isolation protocols from 20th-century literature?

- Methodological Answer :

- Contextualize methods : Adjust outdated techniques (e.g., column chromatography with modern HPLCs).

- Verify compound identity : Cross-check NMR shifts with contemporary databases (e.g., HMDB).

- Control for degradation : Store isolates under argon at -80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。